N-2-Thiazolyl-2-pyridinamine

Overview

Description

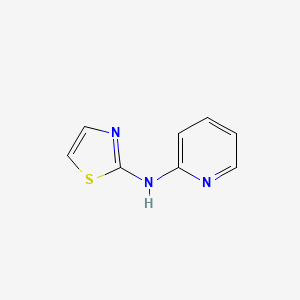

N-2-Thiazolyl-2-pyridinamine is a heterocyclic compound that contains both a thiazole and a pyridine ring. This compound is known for its diverse biological activities and is used in various scientific research fields. The thiazole ring is a five-membered ring containing sulfur and nitrogen, while the pyridine ring is a six-membered ring containing nitrogen. The combination of these two rings in this compound contributes to its unique chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-2-Thiazolyl-2-pyridinamine can be synthesized through various synthetic routes. One common method involves the reaction of 2-aminopyridine with thioamide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to maximize yield and purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are often employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-2-Thiazolyl-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyridine ring positions, often using halogenated reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually in anhydrous conditions.

Substitution: Halogenated reagents such as bromine or chlorine; often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

Antimicrobial and Antiviral Activities

N-2-Thiazolyl-2-pyridinamine and its derivatives have shown significant antimicrobial properties. Research indicates that compounds containing the thiazole and pyridine moieties exhibit potent activity against a range of bacteria and viruses.

- Antibacterial Activity : Studies have demonstrated that various pyridine-thiazole derivatives possess antibacterial properties comparable to established antibiotics. For instance, certain derivatives showed minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli ranging from 0.5 to 64 µg/mL .

- Antiviral Potential : The compound's structure allows for interaction with viral proteins, potentially inhibiting their function. Recent advancements in the synthesis of nitrogen-containing heterocycles have highlighted their role in developing antiviral agents .

Antiparasitic Applications

This compound has been investigated for its efficacy against parasitic infections, particularly those caused by Trypanosoma cruzi, the causative agent of Chagas disease.

- In Vitro Studies : A series of 2-(pyridin-2-yl)-1,3-thiazoles were synthesized and tested for their ability to inhibit T. cruzi epimastigote and trypomastigote forms. The results indicated that specific substitutions on the thiazole ring enhanced trypanocidal activity significantly .

- Structure-Activity Relationship (SAR) : Detailed SAR studies revealed that modifying substituents on the phenyl ring could optimize the biological activity of these compounds, allowing for targeted therapeutic strategies against Chagas disease .

Antitubercular Activity

Another promising application of this compound is its potential as an antitubercular agent.

- Synthesis of Derivatives : Novel pyridine appended 2-hydrazinylthiazole derivatives have been synthesized, showing improved antitubercular activity compared to previously known compounds. The introduction of the pyridine group at specific positions on the thiazole ring was found to enhance efficacy against Mycobacterium tuberculosis .

Neurological Applications

Research has also explored the role of this compound in neurological disorders.

- Muscarinic Acetylcholine Receptor Modulation : Compounds derived from thiazole and pyridine structures have been identified as positive allosteric modulators of muscarinic acetylcholine receptors (mAChRs). These interactions are crucial for developing treatments for various neurological conditions .

Summary of Findings

The following table summarizes key findings regarding the applications of this compound:

Mechanism of Action

The mechanism of action of N-2-Thiazolyl-2-pyridinamine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with various biological molecules, making it a versatile agent in medicinal chemistry .

Comparison with Similar Compounds

N-2-Thiazolyl-2-pyridinamine can be compared with other similar compounds, such as:

Thiazole derivatives: These compounds also contain a thiazole ring and exhibit similar biological activities.

Pyridine derivatives: Compounds with a pyridine ring that share some chemical properties and biological effects.

Thiazolidine derivatives: These compounds have a similar structure but differ in their specific biological activities and applications

This compound stands out due to its unique combination of thiazole and pyridine rings, which contribute to its diverse range of applications and biological activities.

Biological Activity

N-2-Thiazolyl-2-pyridinamine, also known as N-(1,3-thiazol-2-yl)pyridin-2-amine, is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biochemical properties, and potential therapeutic applications, particularly in cancer treatment and antimicrobial activity.

Target of Action

this compound primarily acts as an inhibitor of KDR kinase (also known as VEGFR2), a critical receptor involved in angiogenesis. By inhibiting KDR kinase activity, this compound disrupts the signaling pathways initiated by vascular endothelial growth factor (VEGF), which is essential for new blood vessel formation. This mechanism positions it as a promising candidate for anti-cancer therapies, as tumor growth often relies on angiogenesis for nutrient supply and metastasis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the angiogenic pathway. Inhibition of KDR leads to downstream effects that can suppress tumor growth by limiting blood supply. Additionally, this compound has been shown to modulate various cellular processes, influencing gene expression and metabolic pathways through interactions with transcription factors and enzymes .

Cellular Effects

Research indicates that this compound significantly influences cell signaling pathways. For instance, it can alter the activity of key enzymes involved in cellular metabolism, leading to changes in metabolite levels and overall cellular function. Its ability to bind to specific enzyme active sites allows it to either inhibit or activate enzymatic activities, impacting gene expression profiles.

Dosage Effects in Animal Models

The biological effects of this compound vary with dosage in animal models. Lower doses may exhibit therapeutic effects, while higher doses could result in toxicity. Studies have identified threshold effects where specific dosages are necessary to achieve desired biological outcomes.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of this compound through various experimental setups:

These findings underscore the compound's multifaceted role in cancer therapy by targeting different molecular pathways.

Antimicrobial Activity

This compound also exhibits notable antimicrobial properties:

| Microbial Strain | Activity Assessed | Results |

|---|---|---|

| Escherichia coli | Minimum Inhibitory Concentration (MIC) | Effective inhibition observed at low concentrations. |

| Staphylococcus aureus | Disk Diffusion Method | Significant zones of inhibition indicating strong antibacterial activity. |

| Candida albicans | Antifungal Activity Testing | Demonstrated effective antifungal properties against various strains. |

These results suggest that this compound could be developed further as a therapeutic agent against both bacterial and fungal infections .

Properties

IUPAC Name |

N-pyridin-2-yl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3S/c1-2-4-9-7(3-1)11-8-10-5-6-12-8/h1-6H,(H,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVUGWTVTJMFLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359290 | |

| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54670-80-3 | |

| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1,3-thiazol-2-yl)pyridin-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold interact with KDR kinase and what are the downstream effects of this interaction?

A1: While the exact binding mode is not detailed in the provided abstracts, N-(1,3-thiazol-2-yl)pyridin-2-amines act as KDR kinase inhibitors [, ]. KDR, also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), plays a crucial role in angiogenesis, the formation of new blood vessels. By inhibiting KDR kinase activity, these compounds disrupt the signaling cascade initiated by VEGF binding, ultimately leading to the suppression of angiogenesis []. This mechanism makes them promising candidates for developing anti-cancer therapies, as tumor growth and metastasis rely heavily on angiogenesis.

Q2: What are the key structural features impacting the potency and selectivity of N-(1,3-thiazol-2-yl)pyridin-2-amines as KDR kinase inhibitors?

A2: Research indicates that modifications to the amine substituent within the N-(1,3-thiazol-2-yl)pyridin-2-amine scaffold significantly influence both the potency and selectivity for KDR kinase []. Specifically, incorporating unique amine substituents has proven crucial in achieving a favorable kinase selectivity profile while simultaneously mitigating unwanted binding to the hERG ion channel []. This off-target binding to hERG is associated with cardiotoxicity and is a significant concern in drug development. Optimizing the amine substituent allows researchers to fine-tune the compound's pharmacological properties.

Q3: What were the main challenges in developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as KDR kinase inhibitors, and how were they addressed?

A3: Developing N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives as effective KDR kinase inhibitors presented several challenges:

- hERG binding: These compounds exhibited an undesired affinity for the hERG ion channel, leading to potentially dangerous QT interval prolongation []. This challenge was addressed by introducing specific amine substituents that minimized hERG binding while retaining potent KDR kinase inhibition [].

- Pharmacokinetic properties: Achieving desirable pharmacokinetic properties, such as good oral bioavailability and a suitable half-life, was crucial for in vivo efficacy. Through structural modifications and extensive testing, researchers successfully developed compounds with excellent pharmacokinetic profiles [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.